molecular formula C15H10Cl2N4O2S B2555349 N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 746641-52-1

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2555349
CAS No.: 746641-52-1
M. Wt: 381.23
InChI Key: RNCCESMZTGIRGY-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is often introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl halides and palladium catalysts.

    Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically achieved through an amidation reaction between the oxadiazole derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a pyridin-2-yl group.

    N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Biological Activity

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates a dichlorophenyl moiety, a pyridinyl group, and an oxadiazole ring. The molecular formula is C15H13Cl2N4OSC_{15}H_{13}Cl_2N_4OS, with notable characteristics that contribute to its biological efficacy.

Anticancer Potential

Research has indicated that derivatives of 1,3,4-oxadiazole, such as the compound , exhibit potent anticancer activity. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. A study highlighted the ability of oxadiazole derivatives to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It inhibits key signaling pathways associated with inflammation, particularly through the modulation of cytokine release. For instance, compounds similar to this compound have been reported to suppress TNFα production in vitro and in vivo models .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well. Studies have demonstrated that oxadiazole derivatives can exhibit significant inhibitory effects against various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes or disrupt membrane integrity .

Case Studies and Experimental Findings

Case Study 1: Anticancer Activity

In a preclinical study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), treatment with the compound led to a statistically significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated tissues .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Interaction with nuclear receptors or other signaling molecules can alter gene expression related to cell proliferation and apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can enhance antioxidant defenses in cells, reducing oxidative stress-related damage.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis; inhibition of kinases
Anti-inflammatorySuppression of TNFα; reduction of cytokines
AntimicrobialInhibition of microbial growth

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-1-2-11(17)12(7-10)19-13(22)8-24-15-21-20-14(23-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCESMZTGIRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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